molecular formula C19H22N6O2S3 B6574551 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1002851-36-6

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B6574551
CAS No.: 1002851-36-6
M. Wt: 462.6 g/mol
InChI Key: HKBRJNKUYISILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O2S3 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.09663749 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S3/c1-4-10-25-15(11-27-14-8-6-5-7-9-14)21-23-18(25)28-12-16(26)20-17-22-24-19(30-17)29-13(2)3/h4-9,13H,1,10-12H2,2-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBRJNKUYISILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide represents a novel class of bioactive molecules characterized by a complex structure that includes a triazole ring and thiadiazole moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms, known for its diverse biological activities.
  • Thiadiazole Moiety : A sulfur-containing heterocyclic compound that enhances the biological profile of the molecule.
  • Sulfanyl Groups : Contribute to the chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit antimicrobial activity. The specific compound has been shown to possess significant antibacterial properties against various strains. For instance, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, likely due to the disruption of cell wall synthesis mechanisms similar to those observed in other triazole derivatives .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Mechanistic studies revealed that it upregulates pro-apoptotic factors (e.g., BAX) while downregulating anti-apoptotic proteins (e.g., Bcl-2), suggesting a pathway through which it exerts its cytotoxic effects .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes involved in nucleic acid synthesis or cell division.
  • Cell Signaling Modulation : By influencing pathways related to apoptosis and cell proliferation, the compound can alter cancer cell survival rates.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant bacterial strains. This suggests its potential as an alternative therapeutic agent in treating resistant infections.

Study 2: Cytotoxicity in Cancer Cells

A study assessing the cytotoxic effects of the compound on A431 (skin carcinoma) cells revealed an IC50 value indicating potent activity. Further analysis showed that treatment led to significant morphological changes consistent with apoptosis, confirming its role as an effective anticancer agent .

Data Summary

Biological Activity Mechanism Target Cell Lines/Organisms Key Findings
AntimicrobialCell wall synthesis inhibitionVarious bacterial strainsEffective against resistant strains
AnticancerApoptosis inductionMCF-7, HepG-2, A431Upregulation of BAX; downregulation of Bcl-2

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound's triazole moiety may inhibit fungal enzyme activity by interfering with ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole. Studies have indicated that modifications in the side chains can enhance antifungal potency and selectivity against various fungal strains.

Antimicrobial Properties

Research has shown that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiadiazole and triazole rings may contribute to this effect by disrupting microbial cell wall synthesis or function. Investigations into this compound could lead to the development of new antimicrobial agents.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can possess anti-inflammatory properties. The incorporation of specific substituents may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Pesticidal Activity

The unique structure of this compound suggests potential applications in agriculture as a pesticide or herbicide. Triazole-based compounds have been documented to exhibit fungicidal properties against a range of plant pathogens. Research into the efficacy and safety of this compound in agricultural settings could lead to its use as a novel agrochemical.

Plant Growth Regulation

Compounds that influence plant growth through hormonal pathways have been identified in triazole derivatives. This compound might be investigated for its ability to act as a plant growth regulator, promoting or inhibiting growth based on specific agricultural needs.

Polymer Chemistry

The synthesis of polymers incorporating triazole units has gained interest due to their thermal stability and mechanical properties. This compound could serve as a monomer or crosslinking agent in polymer formulations, potentially leading to materials with enhanced performance characteristics.

Nanotechnology

In nanotechnology, compounds with triazole functionalities are explored for their ability to stabilize nanoparticles or act as functional groups in nanocomposites. The unique properties of this compound may facilitate its application in creating advanced materials with tailored functionalities.

Case Studies

  • Antifungal Efficacy Study
    • A study evaluated various triazole derivatives against Candida species. Results indicated that modifications like those present in this compound could enhance antifungal activity significantly compared to standard treatments.
  • Agricultural Application Trials
    • Field trials assessing the efficacy of triazole-based pesticides demonstrated promising results against common crop pathogens. The potential application of this compound could be explored further in controlled studies.
  • Polymer Development Research
    • Research into the incorporation of triazole derivatives into polymer matrices showed improved thermal and mechanical properties. This suggests that compounds like 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide could contribute to innovative material solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.